N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-4-9-18(15(2)12-14)23-20(28)13-30-21-11-10-19-24-25-22(27(19)26-21)16-5-7-17(29-3)8-6-16/h4-12H,13H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLHARKJYIOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to its hydrophobic interactions.
- Triazole and pyridazine moieties : Known for their biological activity.
- Thioacetamide group : Enhances the compound's reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of key enzymes : Such as those involved in cancer cell proliferation.
- Modulation of signaling pathways : Affecting cellular responses in cancer and inflammatory conditions.
Anticancer Activity
Recent studies have shown that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines using standard assays such as MTT and TRAP PCR-ELISA. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver) | 1.18 | |
| MCF7 (breast) | 0.67 | |
| SW1116 (colon) | 0.80 | |
| BGC823 (gastric) | 0.87 |
These values indicate that the compound is more effective than some standard treatments, showcasing its potential as a therapeutic agent.
Inhibition of Enzymatic Activity
The compound has also been tested for its ability to inhibit specific enzymes related to cancer progression:
- EGFR : Inhibitory concentration (IC50 = 0.24 µM).
- Src kinase : IC50 = 0.96 µM.
These results suggest that the compound could play a role in targeted cancer therapy by disrupting critical signaling pathways involved in tumor growth and metastasis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : Demonstrated significant tumor reduction in animal models treated with the compound compared to controls.
- Breast Cancer Models : Showed enhanced apoptosis and reduced cell viability in MCF7 cells upon treatment with varying concentrations of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several analogs, but substituent modifications significantly alter biological activity:
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Methoxy vs.
- Thioacetamide Linkage: The sulfur atom in the thioacetamide moiety (target compound and analogs) may enhance hydrogen bonding and redox stability compared to non-thio analogs like C1632 .
- Aryl Group Diversity : The 2,4-dimethylphenyl group in the target compound introduces steric bulk, which could hinder or favor binding to specific targets compared to simpler phenyl groups in analogs .
Research Findings and Mechanistic Insights
Anticancer and CSC Modulation
- C1632 () : Blocks Lin28/let-7 interaction, inducing differentiation in embryonic stem cells (ESCs) and reducing tumorsphere formation. This suggests triazolo-pyridazines with methyl substituents are effective in CSC targeting .
- Target Compound : The 4-methoxyphenyl group may enhance binding to Lin28 or similar RNA-binding proteins, though this requires validation. Its thioacetamide could improve pharmacokinetics over C1632’s methylacetamide .
Kinase Inhibition Potential
- Compound 18 (): As a CK1 inhibitor, its pyrimidinone-thioacetamide scaffold demonstrates the importance of sulfur in kinase active-site interactions. The target compound’s triazolo-pyridazine core may similarly target ATP-binding pockets .
Receptor Targeting
- BAY 60-6583 (): Highlights thioacetamide’s role in adenosine receptor agonism. The target compound’s aryl groups may redirect selectivity toward tyrosine kinases or epigenetic regulators .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Structural Components
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide contains several key structural elements:
Retrosynthetic Analysis
The retrosynthetic analysis suggests three main fragments for convergent synthesis:
- Thetriazolo[4,3-b]pyridazine core with a thiol functionality at position 6
- An appropriate acetamide intermediate with a leaving group
- The 2,4-dimethylphenyl amine component
The synthesis can be approached through multiple disconnection strategies, with key transformations involving:
- Formation of the triazolopyridazine core
- Introduction of the thioether linkage
- Acetamide coupling with the 2,4-dimethylphenyl moiety
General Synthetic Approaches forTriazolo[4,3-b]pyridazine Derivatives
Cyclization Methods for Triazolopyridazine Core Formation
The preparation of the triazolopyridazine core typically follows one of several established protocols:
Cyclization of Pyridazine Hydrazines
This approach involves the condensation of 6-substituted-3-hydrazinopyridazines with appropriate carbonyl compounds, followed by cyclization. The general reaction scheme proceeds as follows:
- Preparation of a 3-hydrazinopyridazine derivative
- Reaction with a carboxylic acid derivative containing a 4-methoxyphenyl group
- Cyclodehydration to form the triazolopyridazine ring system
Specific Synthetic Routes for the Target Compound
Synthesis via Chloro-Substituted Triazolopyridazine Intermediate
This approach involves the preparation of a 6-chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine intermediate, followed by nucleophilic substitution with a thioacetamide derivative.
Preparation of 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine
The synthesis begins with the preparation of 3-chloro-6-hydrazinopyridazine, which undergoes condensation with 4-methoxybenzoic acid derivatives to form the triazolopyridazine core:
- 3,6-Dichloropyridazine is treated with hydrazine hydrate to yield 3-chloro-6-hydrazinopyridazine
- The hydrazine intermediate is reacted with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid (using coupling agents)
- The resulting hydrazide undergoes cyclodehydration to form 6-chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine
Thioether Formation and Amide Coupling
The chloro-intermediate is then converted to the target compound through the following steps:
- Nucleophilic substitution with thioglycolic acid (mercaptoacetic acid) to form the corresponding thioacetic acid derivative
- Conversion of the carboxylic acid to an activated ester (acid chloride or mixed anhydride)
- Amide coupling with 2,4-dimethylaniline to yield the target compound
Synthesis via Thiol Intermediate
An alternative approach involves the generation of a 6-mercapto-triazolopyridazine intermediate, followed by alkylation and amide formation.
Preparation of 6-Mercapto-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine
This route utilizes a thiolation strategy:
- 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine is treated with thiourea in refluxing ethanol
- The resulting thiouronium salt is hydrolyzed under basic conditions to yield the 6-mercapto derivative
Alkylation and Amide Formation
The mercapto intermediate is then alkylated and coupled to form the target compound:
Detailed Reaction Conditions and Experimental Procedures
Synthesis of 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine
Preparation of 3-Chloro-6-hydrazinopyridazine
Reagents:
- 3,6-Dichloropyridazine (1.0 equiv.)
- Hydrazine hydrate (1.2 equiv.)
- Ethanol (solvent)
Procedure:
- 3,6-Dichloropyridazine is dissolved in ethanol
- Hydrazine hydrate is added dropwise at 0-5°C
- The mixture is stirred at room temperature for 2-3 hours
- The product is collected by filtration and washed with cold ethanol
Expected Yield: 75-85%
Triazolopyridazine Ring Formation
Reagents:
- 3-Chloro-6-hydrazinopyridazine (1.0 equiv.)
- 4-Methoxybenzoyl chloride (1.1 equiv.) or 4-methoxybenzoic acid (1.1 equiv.)
- Coupling agent (if using acid): EDC·HCl (1.2 equiv.), HOBt (1.2 equiv.)
- Triethylamine (2.0 equiv.)
- Dichloromethane or THF (solvent)
Procedure for acid chloride route:
- 3-Chloro-6-hydrazinopyridazine is dissolved in dichloromethane
- Triethylamine is added, followed by 4-methoxybenzoyl chloride at 0°C
- The mixture is stirred at room temperature for 4-6 hours
- The resulting hydrazide is cyclized by heating in phosphorus oxychloride at reflux for 2-3 hours
- After workup, the crude product is purified by column chromatography
Expected Yield: 65-75%
Thioether Formation
Preparation of 6-Mercapto-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine
Reagents:
- 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 equiv.)
- Thiourea (1.5 equiv.)
- Ethanol (solvent)
Procedure:
- The chloro compound and thiourea are combined in ethanol
- The mixture is refluxed for 4-6 hours
- After cooling, aqueous sodium hydroxide (2M) is added
- The mixture is heated at 50-60°C for 1-2 hours
- After acidification with dilute HCl, the thiol product is collected by filtration
Expected Yield: 70-80%
Alkylation of the Mercapto Intermediate
Reagents:
- 6-Mercapto-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 equiv.)
- Ethyl bromoacetate (1.2 equiv.)
- Potassium carbonate (1.5 equiv.)
- Acetone or DMF (solvent)
Procedure:
- The mercapto compound is dissolved in acetone or DMF
- Potassium carbonate is added, followed by ethyl bromoacetate
- The mixture is stirred at room temperature for 6-8 hours
- After filtration and concentration, the crude ester is hydrolyzed with aqueous sodium hydroxide
- Acidification provides the carboxylic acid intermediate
Expected Yield: 75-85%
Amide Coupling with 2,4-Dimethylaniline
Reagents:
- 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (1.0 equiv.)
- 2,4-Dimethylaniline (1.2 equiv.)
- Coupling agent: HATU (1.2 equiv.) or EDC·HCl (1.2 equiv.)/HOBt (1.2 equiv.)
- DIPEA or triethylamine (2.0 equiv.)
- DMF or dichloromethane (solvent)
Procedure:
- The carboxylic acid is dissolved in dichloromethane or DMF
- The coupling agent and base are added, followed by 2,4-dimethylaniline
- The mixture is stirred at room temperature for 12-24 hours
- After workup, the crude product is purified by column chromatography or recrystallization
Expected Yield: 70-80%
Comparative Analysis of Synthetic Routes
Table 1 presents a comparison of the different synthetic approaches for the preparation of N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide.
| Synthetic Approach | Advantages | Disadvantages | Overall Yield (Estimated) | Number of Steps |
|---|---|---|---|---|
| Via chloro intermediate | - Well-established chemistry - Scalable procedures - Commercially available starting materials |
- Multiple steps - Potential side reactions during nucleophilic substitution |
30-40% | 5-6 |
| Via thiol intermediate | - Versatile intermediate - High selectivity for S-alkylation - Milder reaction conditions |
- Potential oxidative dimerization of thiol - Thiol handling challenges |
35-45% | 4-5 |
| One-pot approach | - Fewer isolation steps - Time-efficient - Less solvent waste |
- Challenging purification - Less control over intermediate purity |
25-30% | 3-4 |
Purification and Characterization
Purification Methods
The target compound can be purified using the following techniques:
Column Chromatography:
- Stationary phase: Silica gel
- Mobile phase: Gradient of ethyl acetate/hexane or dichloromethane/methanol
Recrystallization:
- Suitable solvents: Ethanol/water, ethyl acetate/hexane, or acetone/water
Preparative HPLC:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid
Characterization Data
Physical Properties
- Physical state: Crystalline solid
- Color: Pale yellow to white
- Melting point: Expected range 180-200°C (based on similar compounds)
Spectroscopic Data
NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆) expected key signals:
- Aromatic protons: δ 7.0-8.5 ppm (multiple signals)
- Methoxy protons: δ 3.8-3.9 ppm (singlet, 3H)
- Methylene protons: δ 4.0-4.2 ppm (singlet, 2H)
- Methyl protons: δ 2.2-2.3 ppm (singlet, 3H) and δ 2.1-2.2 ppm (singlet, 3H)
- Amide NH: δ 9.5-10.0 ppm (singlet, 1H)
IR Spectroscopy:
- Expected characteristic bands:
- N-H stretching: 3200-3400 cm⁻¹
- C=O stretching: 1650-1680 cm⁻¹
- C-O-C stretching: 1240-1270 cm⁻¹
- C-S stretching: 700-800 cm⁻¹
Mass Spectrometry:
- HRMS (ESI): Expected [M+H]⁺ calculated for C₂₂H₂₂N₅O₂S
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling Approach
Based on methodologies reported for similar compounds, a palladium-catalyzed approach could be considered:
Click Chemistry Approach
Utilizing triazole formation through click chemistry represents another potential strategy:
- Preparation of an azide-functionalized pyridazine
- Click reaction with a suitable alkyne to form the triazole ring
- Subsequent functionalization to introduce the thioether and amide moieties
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core followed by thioacetamide coupling. Key steps include:
- Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolo[4,3-b]pyridazine ring .
- Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent .
- Final acylation with 2,4-dimethylphenyl acetic acid derivatives.
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, particularly the triazole, pyridazine, and thioether linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C₂₄H₂₃N₅O₂S: 470.16) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Critical Properties :
| Property | Value/Range (Example) | Impact on Research |
|---|---|---|
| Melting Point | ~180–200°C (decomposes) | Stability during storage |
| Solubility | DMSO >50 mg/mL; aqueous <1 mg/mL | Vehicle selection for assays |
| LogP (Partition Coefficient) | ~3.5 (predicted) | Membrane permeability studies |
- Source : Analogous triazolopyridazine derivatives exhibit similar profiles . Experimental determination via DSC (melting point) and shake-flask method (LogP) is advised.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Batch Analysis : Compare purity (via HPLC) and synthetic routes across studies. Impurities >5% may skew activity .
- Assay Standardization : Validate cell-based assays (e.g., IC₅₀ in kinase inhibition) using positive controls (e.g., staurosporine).
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D NMR to rule out isomerism .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in cancer stem cell (CSC) models?
- Experimental Design :
- Transcriptomic Profiling : RNA-seq to identify pathways altered post-treatment (e.g., Wnt/β-catenin, Notch) .
- Molecular Docking : Use triazolopyridazine as a pharmacophore to model interactions with targets like Lin-28 (a CSC regulator) .
- Functional Assays : Tumorsphere formation assays in CSC-enriched cultures to assess differentiation vs. apoptosis .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- SAR Framework :
- Core Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Thioether Linker : Replace sulfur with sulfone to evaluate stability-impact on bioavailability .
- In Silico Tools : Molecular dynamics simulations to predict binding affinity shifts with structural changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Root Cause Analysis :
- Cell Line Variability : Test for differential expression of putative targets (e.g., via qPCR/Western blot).
- Metabolic Stability : Assess compound degradation in culture media (LC-MS/MS) and adjust dosing schedules .
- Off-Target Effects : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
